molecular formula C13H12BrNO B6334608 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine CAS No. 885681-79-8

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Cat. No. B6334608
CAS RN: 885681-79-8
M. Wt: 278.14 g/mol
InChI Key: FVAFAAKOWUXSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a heterocyclic organic compound. It has a molecular weight of 264.12 . The IUPAC name for this compound is 3-bromo-5-(4-methoxyphenyl)pyridine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is represented by the InChI code: 1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3 .


Physical And Chemical Properties Analysis

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-bromo-5-(4-methoxyphenyl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAFAAKOWUXSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (1.03 g, 0.89 mmol) and potassium carbonate (8.22 g, 59.5 mmol) were added to a solution of 3,5-dibromo-4-methylpyridine (7.46 g, 29.73 mmol) which was synthesized according to the method described in literature (Gu, Y. G. and Bayburt, E. K., Tetrahedron Lett., vol.: 37, 1966, pp. 2565-2568) and 4-methoxyphenylboronic acid (4.52 g, 29.73 mmol) in a mixture of N,N-dimethylacetamide-water (20:1, 100 ml), and the mixture was stirred at 80° C. for 4 hours. After the temperature of the reaction mixture was set to room temperature and ethyl acetate was added thereto, the insolubles were removed by filtration. The obtained filtrate was successively washed with water (twice) and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=4/1) to give 3-bromo-5-(4-methoxyphenyl)-4-methylpyridine (3.83 g, yield: 46%).
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.22 g
Type
reactant
Reaction Step Three
Quantity
7.46 g
Type
reactant
Reaction Step Three
Quantity
1.03 g
Type
catalyst
Reaction Step Three

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